molecular formula C23H26N4OS B2989524 N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide CAS No. 1115309-44-8

N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide

Cat. No.: B2989524
CAS No.: 1115309-44-8
M. Wt: 406.55
InChI Key: AVYFTJZYDXEXMC-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide (CAS 1115309-44-8) is a synthetic small molecule featuring a quinazoline core, a scaffold renowned in medicinal chemistry for its diverse biological activity. With a molecular formula of C23H26N4OS and a molecular weight of 406.54 g/mol, this compound is supplied for research applications, particularly in the field of oncology drug discovery . The quinazoline moiety is a privileged structure in the design of kinase inhibitors . Recent scientific literature highlights that quinazoline derivatives are extensively investigated as potent inhibitors of key oncogenic targets, including the Vascular Endothelial Growth Factor Receptor (VEGFR-2) . The inhibition of VEGFR-2 is a validated anti-angiogenesis strategy, cutting off the blood supply necessary for tumor growth and metastasis . Furthermore, related compounds have demonstrated promising activity in molecular docking studies, showing strong binding affinities within the active sites of enzymes like cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and whose dysregulation is a hallmark of cancer . The specific molecular architecture of this acetamide derivative, incorporating a piperidine subunit and a dimethylphenyl group, makes it a valuable chemical tool for researchers exploring the structure-activity relationships (SAR) of novel anticancer agents and investigating new pathways in cell proliferation assays. This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-16-12-17(2)14-18(13-16)24-21(28)15-29-22-19-8-4-5-9-20(19)25-23(26-22)27-10-6-3-7-11-27/h4-5,8-9,12-14H,3,6-7,10-11,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYFTJZYDXEXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H32N4O2SC_{26}H_{32}N_{4}O_{2}S, with a molecular weight of 464.6 g/mol. Its structure features a quinazoline core linked to a piperidine moiety and a thioacetamide group, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Bromodomain and Extra-Terminal (BET) Proteins : Quinazoline derivatives have been shown to inhibit BET proteins, which play a crucial role in regulating gene expression associated with cancer and inflammatory diseases. This inhibition can lead to reduced proliferation of cancer cells and modulation of inflammatory responses .
  • Anticholinesterase Activity : The presence of the piperidine ring suggests potential activity against acetylcholinesterase, an enzyme involved in neurotransmission. Compounds with similar structures have demonstrated neuroprotective effects by preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
  • Oxidative Stress Modulation : Some studies indicate that thiazolidinone derivatives can mitigate oxidative stress in neuronal models, suggesting that this compound may also influence oxidative pathways relevant to neurodegenerative diseases .

Pharmacological Studies

A series of pharmacological evaluations have been conducted on related compounds to assess their biological activities:

Compound Activity Model Outcome
DS12 (similar structure)AnticholinesteraseScopolamine-induced memory deficit modelPrevented memory deficits and oxidative damage
Quinazoline derivativesInhibition of BET proteinsCancer cell linesReduced cell proliferation
Thiazolidinone derivativesNeuroprotectiveNeuronal culturesReduced oxidative stress markers

Case Studies

  • Neuroprotection in Alzheimer's Disease Models : A study involving DS12 demonstrated significant improvements in memory retention and reductions in acetylcholinesterase activity when administered in a scopolamine-induced memory deficit model. This suggests that compounds with similar structures may provide therapeutic benefits in cognitive disorders .
  • Anticancer Activity : Research into quinazoline derivatives has shown promise in inhibiting various cancer cell lines through the modulation of BET proteins. These findings highlight the potential application of this compound in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic System Variations

(a) Quinazoline vs. Triazinoindole Derivatives

Compounds such as N-(4-phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide () replace the quinazoline core with a triazinoindole system. While both cores are nitrogen-rich heterocycles, the triazinoindole’s fused indole ring may enhance π-π stacking interactions. However, the quinazoline-piperidine combination in the target compound likely offers superior selectivity for kinase targets due to its planar structure and piperidine’s conformational flexibility .

(b) Benzimidazole Analogues

N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide () features a benzimidazole core. Benzimidazoles are known for elastase inhibition, but the target compound’s quinazoline-piperidine architecture may favor different enzymatic targets, such as tyrosine kinases, due to altered electronic and steric profiles .

(a) Aromatic Substituents
  • 3,5-Dimethylphenyl vs. Phenoxy/Bromo Groups: The target compound’s 3,5-dimethylphenyl group provides moderate hydrophobicity, enhancing membrane permeability. In contrast, 2-((8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide () incorporates bromine atoms, which may increase potency but raise toxicity risks .

Physicochemical Properties

Property Target Compound (Est.) Triazinoindole Derivative Benzimidazole Derivative
Molecular Weight ~450 (est.) 440–550 450–500
Hydrogen Bond Acceptors 6–7 7–9 6–8
LogP (XlogP) ~3.5 (est.) 4.2–5.0 3.0–4.0
Solubility (mg/mL) Moderate Low Moderate

The target compound’s balanced logP and moderate molecular weight suggest favorable drug-likeness, whereas brominated analogues () exhibit higher lipophilicity, risking metabolic instability .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide, and how can side reactions be controlled?

Answer:
The synthesis of this compound involves multi-step reactions, including:

  • Quinazoline Core Formation : Start with anthranilic acid derivatives to construct the quinazolin-4-one scaffold, followed by substitution at the 2-position with piperidine. Optimize halogenation (e.g., using POCl₃) and nucleophilic substitution steps (e.g., piperidine addition) under reflux conditions .
  • Thioacetamide Linkage : Introduce the thioether group via a nucleophilic displacement reaction between 2-mercaptoquinazoline derivatives and chloroacetamide intermediates. Use polar aprotic solvents (e.g., DMF) and bases like triethylamine to enhance reactivity .
  • Minimizing By-Products : Control racemization and urethane formation by selecting non-nucleophilic bases (e.g., N-methylpiperidine) during amide coupling steps . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield and purity.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethylphenyl group (δ 2.2–2.4 ppm for methyl protons) and the piperidinyl moiety (δ 1.5–3.0 ppm). The thioacetamide linkage is verified by a singlet for the -SCH₂CO- group (δ ~4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns, ensuring no residual solvents or intermediates remain .
  • X-ray Crystallography : Single-crystal studies (e.g., at 173 K) resolve bond lengths and angles, particularly for the quinazoline-piperidine and thioacetamide regions, confirming stereochemical integrity .

Advanced: How does the substitution pattern on the quinazoline ring influence biological activity, and what SAR insights exist?

Answer:

  • Piperidine Substitution : The piperidin-1-yl group at the quinazoline 2-position enhances lipophilicity, potentially improving blood-brain barrier penetration. Bulkier substituents may reduce solubility but increase target affinity .
  • Thioacetamide Linkage : The -S- group improves metabolic stability compared to oxygen analogs. Modifying the acetamide’s N-substituent (e.g., 3,5-dimethylphenyl) can fine-tune selectivity for kinase or enzyme targets .
  • SAR Studies : Comparative assays with analogs (e.g., replacing quinazoline with pyridothiazine) reveal that electron-withdrawing groups on the phenyl ring enhance antibacterial activity, while electron-donating groups favor anti-inflammatory effects .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Assay Standardization : Discrepancies in MIC (Minimum Inhibitory Concentration) values for antibacterial studies may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or incubation conditions. Use CLSI (Clinical Laboratory Standards Institute) guidelines for reproducibility .
  • Purity Validation : Contradictory enzymatic inhibition results (e.g., lipoxygenase vs. cyclooxygenase) may stem from impurities. Employ HPLC (>95% purity) and control experiments with known inhibitors .
  • Structural Confirmation : Re-evaluate crystallographic data to rule out polymorphic forms or solvates that might alter bioactivity .

Advanced: What computational methods predict the compound’s interaction with kinase targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets of kinases (e.g., EGFR or Aurora kinases). Focus on hydrogen bonding with the quinazoline core and hydrophobic interactions with the piperidine and dimethylphenyl groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (root-mean-square deviation) and binding free energy (MM-PBSA) to prioritize synthetic targets .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, CNS permeability) to guide lead optimization .

Basic: What are the key considerations for designing in vitro biological assays for this compound?

Answer:

  • Target Selection : Prioritize kinases (e.g., JAK2, EGFR) or antibacterial targets (e.g., DNA gyrase) based on structural analogs .
  • Concentration Gradients : Use a 10-point dilution series (0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., imatinib for kinases, ciprofloxacin for bacteria) .
  • Cytotoxicity Screening : Pair enzymatic assays with MTT tests on HEK293 or HepG2 cells to identify selective toxicity thresholds .

Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

  • Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility. Monitor pH stability in PBS buffers .
  • Prodrug Strategies : Modify the acetamide’s N-substituent with ester groups (hydrolyzable in vivo) to improve oral absorption .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, validated by dynamic light scattering (DLS) and in vivo pharmacokinetics .

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